o-TOLYLTETRAZOLIUM RED

描述

o-TOLYLTETRAZOLIUM RED, also known as 2,5-Diphenyl-3-(o-tolyl)tetrazolium chloride, is a redox indicator widely used in biological and medical research. It is a water-soluble compound that is reduced by living cells to form a red formazan product. This property makes it useful for assessing cell viability, metabolic activity, and mitochondrial function.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of o-TOLYLTETRAZOLIUM RED typically involves the reaction of o-toluidine with tetrazolium salts under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

化学反应分析

Reduction to Formazan Derivatives

o-Tolyltetrazolium Red undergoes enzymatic or chemical reduction to form a red formazan product, a reaction central to its biological applications:

Mechanism :

-

In biological systems, dehydrogenases (e.g., NADH/NADPH-dependent enzymes) reduce the tetrazolium ring via electron transfer, producing insoluble 1,5-diphenylformazan derivatives .

-

The reduction involves cleavage of the tetrazolium ring’s N–N bonds, forming a conjugated chromophore (formazan) with strong absorbance at 485–520 nm .

Conditions :

-

pH : Optimal activity occurs near physiological pH (7.0–7.4) .

-

Temperature : Reactions proceed efficiently at 25–37°C.

-

Electron Donors : NADH, NADPH, or reduced flavoproteins serve as primary electron sources .

Key Data :

| Parameter | Value | Source |

|---|---|---|

| λ_max (formazan) | 485–520 nm | |

| Reduction Time | 30–120 minutes | |

| Detection Limit | 10^3–10^4 cells/mL |

Cleavage

The tetrazolium moiety can be cleaved under basic conditions:

-

Cleavage releases the tetrazole anion and chlorides, enabling modular synthesis of derivatives.

Stability and Reactivity

-

Light Sensitivity : Prolonged exposure to UV light degrades formazan products, necessitating dark storage .

-

Interference : Thiol-containing compounds (e.g., glutathione) may cause false positives by non-enzymatic reduction .

Comparative Reactivity with Other Tetrazolium Salts

| Property | This compound | MTT Tetrazolium | TTC (Tetrazolium Chloride) |

|---|---|---|---|

| Solubility | Water-soluble | Water-insoluble | Water-soluble |

| Formazan Color | Red | Purple | Red |

| Detection Method | Spectrophotometry | Solubilization | Spectrophotometry |

| Applications | Cell viability, NADH | Mitochondrial | Seed viability, bacteria |

科学研究应用

o-TOLYLTETRAZOLIUM RED has a wide range of applications in scientific research, including:

Chemistry: Used as a redox indicator in various chemical assays.

Biology: Employed to assess cell viability and metabolic activity.

Medicine: Utilized in diagnostic tests to evaluate mitochondrial function and cellular health.

Industry: Applied in the production of diagnostic kits and research reagents.

作用机制

The mechanism of action of o-TOLYLTETRAZOLIUM RED involves its reduction by cellular enzymes to form a red formazan product. This reduction process is indicative of cellular metabolic activity and viability. The compound targets mitochondrial enzymes, which play a crucial role in the electron transport chain and cellular respiration .

相似化合物的比较

Tetrazolium Blue: Another redox indicator used for similar applications.

Tetrazolium Violet: Used in cell viability assays.

Tetrazolium Green: Employed in various biochemical assays.

Uniqueness: o-TOLYLTETRAZOLIUM RED is unique due to its specific reduction to a red formazan product, which provides a clear and distinct color change. This makes it particularly useful in assays where visual detection is crucial .

生物活性

o-Tolyl tetrazolium red (often referred to as MTT) is a tetrazolium salt commonly used in biological assays to assess cell viability, metabolic activity, and proliferation. This compound undergoes reduction in metabolically active cells, leading to the formation of formazan crystals, which can be quantified colorimetrically. This article explores the biological activity of o-tolyl tetrazolium red, including its mechanisms, applications in research, and relevant case studies.

The biological activity of o-tolyl tetrazolium red is primarily based on its ability to penetrate cell membranes and be reduced by cellular enzymes. The reduction process involves the transfer of electrons from nicotinamide adenine dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (NADPH)-dependent oxidoreductases within metabolically active cells. This results in the conversion of the colorless tetrazolium salt into a colored formazan product, which can be measured spectrophotometrically.

Key Points:

- Reduction Process : Active cells reduce MTT to formazan.

- Formazan Detection : The intensity of color correlates with the number of viable cells.

- Solubility : Some formazan derivatives are soluble in organic solvents, allowing for extraction and quantification.

Applications in Research

o-Tolyl tetrazolium red is widely utilized in various fields of biological research:

- Cell Viability Assays : It is a standard method for assessing cell viability in culture systems.

- Toxicity Testing : Used to evaluate the cytotoxic effects of drugs and environmental toxins on different cell types.

- Microbial Metabolic Activity : Employed to measure the metabolic activity of bacteria and other microorganisms.

Table 1: Comparison of Tetrazolium Salts

| Compound Name | Reduction Product | Solubility | Common Applications |

|---|---|---|---|

| o-Tolyl Tetrazolium Red (MTT) | Formazan | Soluble | Cell viability assays |

| 5-Cyano-2,3-di-tolyl Tetrazolium | Fluorescent formazan | Insoluble | Microbial activity assessment |

| 2,3-Bis(2-methoxy-4-nitro-phenyl) | Colored product | Variable | Cytotoxicity testing |

Case Studies

-

Cell Proliferation Assessment :

A study assessed the effect of curcumin on Bacillus subtilis using MTT assays. Results indicated that curcumin significantly reduced cell viability at concentrations above 20 µM, demonstrating its antibacterial properties . -

Microbial Activity Measurement :

In a study examining bacterioplankton dynamics in coastal waters, researchers utilized CTC (a related tetrazolium compound) to quantify microbial metabolic activity. The results showed a strong correlation between environmental factors and microbial respiration rates . -

Viable but Non-Culturable State :

Research on Escherichia coli induced into a viable but non-culturable state revealed alterations in metabolic activity assessed through MTT assays. The findings highlighted significant changes in cellular viability under stress conditions .

Research Findings

Recent studies have provided insights into optimizing MTT assays for different cell types and conditions:

- Optimization Parameters : Factors such as incubation time, dye concentration, and extraction methods significantly affect assay outcomes.

- Comparative Analysis : Different bacterial strains exhibit varying abilities to reduce tetrazolium salts, which can complicate data interpretation .

- Toxicity Considerations : Some tetrazolium salts may exert toxic effects on certain microbial strains, necessitating careful selection based on experimental goals .

属性

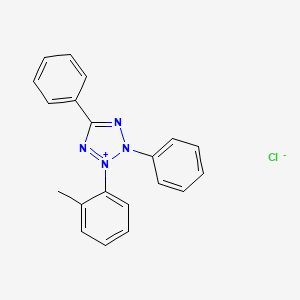

IUPAC Name |

2-(2-methylphenyl)-3,5-diphenyltetrazol-2-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N4.ClH/c1-16-10-8-9-15-19(16)24-22-20(17-11-4-2-5-12-17)21-23(24)18-13-6-3-7-14-18;/h2-15H,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTQGWTXQSRIHRC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1[N+]2=NC(=NN2C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90637586 | |

| Record name | 3-(2-Methylphenyl)-2,5-diphenyl-2H-tetrazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90637586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33926-00-0 | |

| Record name | 33926-00-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-Methylphenyl)-2,5-diphenyl-2H-tetrazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90637586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。